molecular formula C29H40N8O8 B12765391 1,3-Benzenediamine, 4,4'-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate CAS No. 55772-47-9

1,3-Benzenediamine, 4,4'-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate

Cat. No.: B12765391
CAS No.: 55772-47-9
M. Wt: 628.7 g/mol
InChI Key: FHTYZLJLLRARLR-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and azo groups. It is often used in the synthesis of dyes, pigments, and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) typically involves the diazotization of 4-methyl-1,3-phenylenediamine followed by coupling with 1,3-benzenediamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of pigments, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine, 4-methyl-: A simpler analog with fewer azo groups.

    4,4’-Diaminodiphenylmethane: Another compound with similar structural features but different functional groups.

Uniqueness

1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) is unique due to its multiple azo groups and complex aromatic structure, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

55772-47-9

Molecular Formula

C29H40N8O8

Molecular Weight

628.7 g/mol

IUPAC Name

acetic acid;4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C21H24N8.4C2H4O2/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;4*1-2(3)4/h4-10H,22-25H2,1-3H3;4*1H3,(H,3,4)

InChI Key

FHTYZLJLLRARLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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